Dazomet

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

GDP-L-Fucose hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Substrat zur Untersuchung enzymatischer Reaktionen verwendet, die Fucosyltransferasen betreffen . In der Biologie ist GDP-L-Fucose essentiell für die Synthese von fucosylierten Glykanen, die wichtige Rollen bei der Zell-Zell-Adhäsion, der Immunantwort und der Entwicklung spielen . In der Medizin sind Veränderungen der Fucosylierungsmuster mit verschiedenen Krankheiten wie Krebs und Entzündungserkrankungen verbunden . Industriell wird GDP-L-Fucose bei der Herstellung von fucosylierten Oligosacchariden verwendet, die Anwendungen in der Pharmazie und Biotechnologie haben .

Wirkmechanismus

GDP-L-Fucose übt seine Wirkungen durch seine Rolle als Donorsubstrat für Fucosyltransferasen aus. Diese Enzyme übertragen den Fucose-Rest von GDP-L-Fucose auf spezifische Akzeptormoleküle und bilden fucosylierte Glykane. Der Fucosylierungsprozess ist für verschiedene biologische Funktionen von entscheidender Bedeutung, darunter Zell-Zell-Adhäsion, Immunantwort und Entwicklung . Zu den molekularen Zielstrukturen und Signalwegen, die an diesen Prozessen beteiligt sind, gehören Selectine, Notch-Rezeptoren und andere Glykan-bindende Proteine .

Wirkmechanismus

Target of Action

Dazomet, a nitroimidazole, exhibits a broad spectrum of antiprotozoal and antimicrobial activities, with high activity against anaerobic bacteria and protozoa . It has shown antibacterial activity against the majority of obligate anaerobes . The primary targets of this compound are the DNA and electron-transport proteins of these organisms .

Mode of Action

It is believed that an intermediate in the reduction of this compound, which is only made by anaerobic bacteria and protozoa, binds to the deoxyribonucleic acid (dna) and electron-transport proteins of these organisms, blocking nucleic acid synthesis . This interaction results in DNA strand damage to the microbes, causing cytotoxic effects .

Biochemical Pathways

This compound affects various biochemical pathways. The nitro group reduction of this compound by anaerobic organisms is likely responsible for the drug’s antimicrobial cytotoxic effects . This process causes DNA strand damage to the microbes . The changes in the microbial community structure and diversity after the soil is fumigated with this compound have been monitored . The application of this compound after fumigation resulted in significant enrichment of bacteria such as Gaiella, norank_f_Vicinamibacteraceae, and Flavisolibacter and fungi such as Peroneutypa, Olpidium, and Microascus in the soil .

Pharmacokinetics

This compound is usually completely and rapidly absorbed after oral administration . The half-life in plasma is about 8 hours . About 10% of the drug is bound to plasma proteins . This compound penetrates well into body tissues and fluids . The liver is the main site of metabolism . Both unchanged this compound and metabolites are excreted in various proportions in the urine after oral administration .

Result of Action

This compound treats amebiasis, trichomoniasis, and giardiasis, exerting both antibacterial and antiprotozoal activities . It is an effective treatment for some anaerobic bacterial infections . This compound has shown antibacterial activity against the majority of obligate anaerobes .

Action Environment

This compound is applied to wet soil, which causes this compound itself to decompose into a gaseous form . This gaseous form is what actively controls pests . The decomposition of this compound releases methyl isothiocyanate (MITC), a gas toxic to pests that would prevent or kill plant growth . The degradation rate of this compound was closely related to granule size . The half-life of larger this compound granules was longer than smaller granules with all studied environmental factors . The degradation rate decreased as the this compound usage increased and different granule sizes showed the same variation trend . The half-life in each of the five granule size ranges tested decreased significantly as the temperature increased . This compound half-life decreased by 4.67–6.59 times as the temperature increased from 4 to 35 °C . Moreover, this compound usage and temperature affected the half-life of granules >400 and 300–400 μm in diameter significantly more than <100 μm granules . The half-life of all this compound granule sizes was reduced by 13.9–47.4% in alkaline compared to acidic conditions (pH from 9 to 5) .

Biochemische Analyse

Biochemical Properties

Dazomet plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to alter the microbial communities in soil, decreasing the relative abundance of soil-borne fungal pathogens and increasing the relative abundance of beneficial soil bacteria .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to enhance photosynthesis and promote plant growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to alter soil physical and chemical properties and reduce soil enzyme activities .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. It has been observed that the parameters affected by this compound, such as soil enzyme activities and physical and chemical properties, gradually recover over time .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Biosynthese von GDP-L-Fucose umfasst eine Reihe enzymatischer Reaktionen, die von GDP-D-Mannose ausgehen. Der erste Schritt ist die Dehydratisierung von GDP-D-Mannose, die durch GDP-D-Mannose-4,6-Dehydratase katalysiert wird und zu GDP-4-Keto-6-Desoxymannose führt. Dieser Zwischenstoff wird dann durch das Enzym GDP-4-Keto-6-Desoxy-D-Mannose-3,5-Epimerase-4-Reduktase zu GDP-L-Fucose umgewandelt .

Industrielle Produktionsmethoden: Die industrielle Produktion von GDP-L-Fucose kann unter Verwendung rekombinanter Mikroorganismen wie Escherichia coli erzielt werden. Durch die Überexpression der Gene, die für die notwendigen Enzyme kodieren, kann GDP-L-Fucose in großen Mengen produziert werden. Die Optimierung der Fermentationsbedingungen, wie z. B. pH-Wert und Temperatur, erhöht die Ausbeute weiter .

Analyse Chemischer Reaktionen

Arten von Reaktionen: GDP-L-Fucose unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Die wichtigsten Reaktionen umfassen die Umwandlung von GDP-D-Mannose zu GDP-L-Fucose durch Dehydratisierung, Epimerisierung und Reduktion .

Häufige Reagenzien und Bedingungen: Die bei der Synthese von GDP-L-Fucose verwendeten Reagenzien umfassen GDP-D-Mannose, NADPH und spezifische Enzyme wie GDP-D-Mannose-4,6-Dehydratase und GDP-4-Keto-6-Desoxy-D-Mannose-3,5-Epimerase-4-Reduktase. Die Reaktionen finden typischerweise unter physiologischen Bedingungen statt, mit optimalem pH-Wert und Temperatur für die Enzymaktivität .

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist GDP-L-Fucose, das als Donorsubstrat für Fucosyltransferasen bei der Biosynthese von fucosylierten Glykanen dient .

Vergleich Mit ähnlichen Verbindungen

GDP-L-Fucose ist unter den Nukleotidzuckern aufgrund seiner spezifischen Rolle bei der Fucosylierung einzigartig. Ähnliche Verbindungen umfassen GDP-D-Mannose, GDP-L-Galactose und GDP-L-Rhamnose, die ebenfalls an der Glykanbiosynthese beteiligt sind, sich aber in ihren spezifischen Funktionen und Zielmolekülen unterscheiden . Beispielsweise ist GDP-D-Mannose ein Vorläufer für die GDP-L-Fucose-Synthese, während GDP-L-Galactose und GDP-L-Rhamnose an der Biosynthese anderer Glykantypen beteiligt sind .

Biologische Aktivität

Dazomet, a soil fumigant with the chemical formula , is primarily used in agriculture to control soil-borne pathogens, nematodes, and weeds. Its biological activity is largely attributed to its decomposition into methyl isothiocyanate (MITC), which exhibits potent biocidal properties. This article reviews the biological activity of this compound, focusing on its effects on soil microbial communities, plant health, and its efficacy against specific pathogens.

Upon application, this compound undergoes hydrolysis to form MITC, a compound that disrupts cellular processes in target organisms. MITC acts by inhibiting the growth of various pathogens and nematodes through:

- Disruption of cellular integrity : MITC penetrates microbial cell walls, leading to cell lysis.

- Inhibition of enzyme activity : It interferes with key metabolic pathways essential for pathogen survival.

Effects on Soil Microbial Communities

This compound application significantly alters the composition and diversity of soil microbial communities. Research indicates that beneficial microbial genera such as Pseudomonas, Bacillus, and Nitrolancea increase in abundance following this compound treatment, while pathogenic fungi like Fusarium diminish. This shift is crucial for enhancing plant health and suppressing diseases.

Table 1: Changes in Soil Microbial Community After this compound Application

| Microbial Group | Relative Abundance Change (%) | Pathogen Control Effect |

|---|---|---|

| Pseudomonas | +30% | Yes |

| Bacillus | +25% | Yes |

| Nitrolancea | +20% | Yes |

| Fusarium | -40% | Yes |

| Penicillium | +15% | Yes |

Efficacy Against Specific Pathogens

This compound has been shown to effectively control various soil-borne diseases:

- Watermelon Fusarium Wilt : this compound fumigation reduced the incidence of Fusarium wilt in watermelon by altering the soil microbial community structure, enhancing beneficial microbes while suppressing pathogens .

- Ginger Root-Knot Nematodes : A study demonstrated that this compound application led to an 80% reduction in root-knot nematode populations, significantly improving ginger yields by 37.37% .

- Ginger Bacterial Wilt : Research indicated that this compound serves as a viable alternative to methyl bromide for controlling bacterial wilt caused by Ralstonia solanacearum, showcasing its broad-spectrum efficacy against both fungal and bacterial pathogens .

Case Studies

- Watermelon Cultivation Study : Conducted over two years, this study revealed that this compound application not only suppressed Fusarium wilt but also improved overall soil health by increasing available phosphorus levels, which correlated positively with beneficial microbial populations .

- Ginger Production Enhancement : In trials where this compound was combined with beneficial microbes like Rhodopseudomonas palustris, a synergistic effect was observed, leading to enhanced ginger yield and reduced nematode numbers .

Environmental Considerations

While this compound is effective in controlling soil-borne diseases, there are environmental concerns associated with its use:

- Microbial Resistance : Repeated applications can lead to increased resistance among certain pathogens, necessitating careful management strategies .

- Soil Health Impacts : Although initial reductions in microbial diversity are observed post-fumigation, studies suggest that these effects are temporary and recovery occurs over time .

Eigenschaften

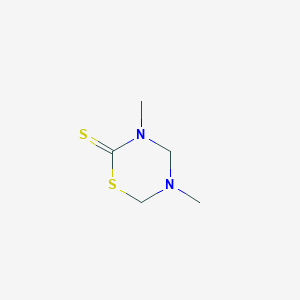

IUPAC Name |

3,5-dimethyl-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S2/c1-6-3-7(2)5(8)9-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYICIQNSGETAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C(=S)SC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S2 | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024902 | |

| Record name | Dazomet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dazomet appears as white crystals or off-white powder. Pungent, acrid odor. (NTP, 1992), White crystals with a mildly pungent odor; [HSDB], WHITE OR COLOURLESS CRYSTALS. | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dazomet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

93 °C | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), SOL IN WATER (0.12% AT 25 °C); INSOL IN CARBON TETRACHLORIDE, Reacts with water; soluble in ethanol., Organic solvents 0.0 g/100 ml, isopropanol 0.5 g/100 ml, xylene 1.1 g/100 ml, ethanol 3.0 g/100 ml, ethylene glycol 3.0 g/100 ml, ethylene glycol monomethyl ether 5.0 g/100 ml, dioxane 8.0 g/100 ml, acetone 13.1 g/100 ml, trichloroethylene 30.0 g/100 ml, chloroform 30 g/100 ml, dimethyl sulfoxide, 30 g/100 ml, dimethyl formamide 30 g/100 ml., Solubility (20 °C): 400 g/kg cyclohexane; 391 g/kg chloroform; 173 g/kg acetone; 51 g/kg benzene; 15 g/kg ethanol; 6 g/kg diethyl ether., For more Solubility (Complete) data for DAZOMET (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.3 | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.30 at 20 °C, Relative density (water = 1): 1.3 | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.77 mmHg at 68 °F (NTP, 1992), 0.0000028 [mmHg], 2.8X10-6 mm Hg at 20 °C | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dazomet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Needles from benzene | |

CAS No. |

533-74-4 | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylformocarbothialdine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dazomet [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAZOMET | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dazomet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dazomet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAZOMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7419CG4W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

248 °F (decomposes) (NTP, 1992), 106 °C | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MITC affect soilborne pathogens and pests?

A2: MITC is a potent biocide that disrupts vital cellular processes in target organisms. While the exact mechanisms can vary, research suggests that MITC can interfere with respiration, enzyme activity, and DNA synthesis, leading to cell death [, , ]. For instance, dazomet effectively reduces the percentage of roots with Pythium and Fusarium spp. [].

Q2: Are there any indirect benefits of this compound application on plant growth?

A3: Yes, beyond direct pest and pathogen control, this compound can indirectly promote plant growth. By suppressing soilborne pathogens, this compound can reduce disease incidence and improve seedling establishment [, , , , ]. Additionally, this compound application can alter the soil microbial community composition, potentially favoring beneficial microorganisms that contribute to plant health and nutrient availability [, , ]. For example, this compound application has been shown to increase the abundance of Bacillus and Pseudomonas, which are considered beneficial soil bacteria [].

Q3: What is the chemical structure of this compound?

A3: this compound is a heterocyclic compound with the chemical name tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione.

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is 162.24 g/mol.

Q5: What factors influence this compound's decomposition and efficacy?

A6: Several environmental factors influence this compound's decomposition rate and, consequently, its efficacy. These include soil temperature, water content, pH, texture, and organic matter content [, , , , ]. For example, this compound degradation increases with increasing soil temperature and water content, with optimal ranges identified in studies []. Additionally, this compound degrades faster in alkaline soils compared to acidic soils [].

Q6: How does soil organic matter affect this compound efficacy?

A7: High organic matter content can reduce this compound's efficacy by binding to MITC and reducing its availability for pest and pathogen control []. This highlights the importance of considering soil characteristics when determining appropriate this compound application rates [].

Q7: How does the formulation of this compound affect its application and efficacy?

A11: this compound is commercially available in various formulations, including granular and dust formulations [, ]. The choice of formulation can influence its application method, distribution in the soil, and ultimately, its efficacy. For instance, granular formulations are typically incorporated into the soil, while dust formulations can be applied as a soil drench [].

Q8: What are the regulatory considerations regarding this compound use?

A12: As a fumigant, this compound use is subject to regulations to ensure its safe and environmentally responsible application. Specific regulations vary depending on location and intended use, but generally cover aspects such as application rates, timing, and personal protective equipment requirements [, ].

Q9: How is the efficacy of this compound evaluated?

A14: this compound's efficacy is typically assessed through field trials and laboratory experiments. Researchers evaluate its impact on target organisms, such as nematodes, fungi, and weeds, as well as its effects on crop yield and quality [, , , , , , , , , , , , , , , , , , ]. For example, one study found that this compound effectively controlled root-knot nematode (Meloidogyne incognita) and weed species in a tomato nursery [].

Q10: How are this compound and MITC concentrations measured in environmental samples?

A19: Various analytical techniques are used to measure this compound and MITC concentrations in environmental samples, such as soil and air. Gas chromatography, often coupled with mass spectrometry (GC-MS), is commonly employed due to its sensitivity and ability to separate and quantify different volatile compounds [, ].

Q11: What is the environmental fate of this compound and MITC?

A20: After application, this compound rapidly degrades in the soil, primarily through hydrolysis, to form MITC []. MITC, being volatile, can dissipate into the atmosphere or be further degraded in the soil by microbial activity or chemical reactions [, ].

Q12: What are the environmental concerns associated with this compound?

A21: While this compound can be an effective soil fumigant, its use raises environmental concerns. The release of MITC into the atmosphere can contribute to air pollution []. Proper application techniques, such as soil incorporation and irrigation, are crucial to minimize volatilization losses [, , ]. Additionally, this compound's broad-spectrum activity means it can impact non-target soil organisms, potentially disrupting soil biodiversity and ecological balance [].

Q13: How does the solubility of this compound affect its distribution and efficacy?

A22: this compound's solubility in water plays a crucial role in its distribution and efficacy. Upon contact with soil moisture, this compound dissolves and forms MITC gas. This gas can then diffuse through soil pores, reaching target organisms [, , ]. Factors like soil moisture content and texture can influence this compound's dissolution and subsequent efficacy [, , ].

Q14: Are there any alternatives to this compound for soil fumigation?

A14: Yes, researchers and practitioners are actively exploring alternatives to this compound due to environmental concerns and the phasing out of certain fumigants like methyl bromide. Some alternatives include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.